molecular formula C18H21ClN4O2S B11277697 N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

Cat. No.: B11277697
M. Wt: 392.9 g/mol
InChI Key: ZVDYTPWRHABQSW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE: is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopentylcarbamoyl group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for probing biological pathways and mechanisms .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Researchers are exploring its use in developing new drugs and treatments for various diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE
  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE
  • 3-CHLORO-5-METHYLPHENYLCARBAMATE-β-CYCLODEXTRIN-BONDED SILICA PARTICLES

Uniqueness: N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H21ClN4O2S/c1-11-14(19)7-4-8-15(11)22-16(24)9-13-10-26-18(21-13)23-17(25)20-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,22,24)(H2,20,21,23,25)

InChI Key

ZVDYTPWRHABQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Origin of Product

United States

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